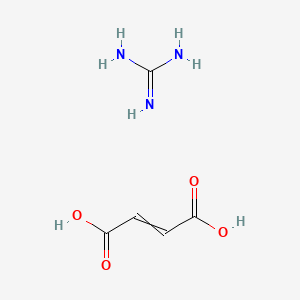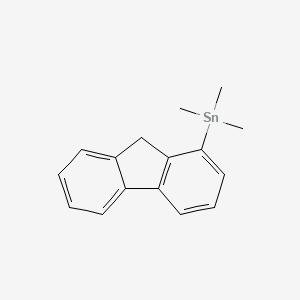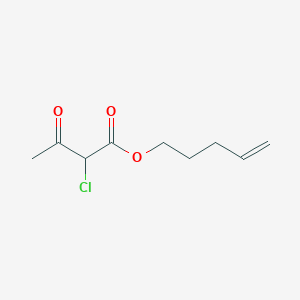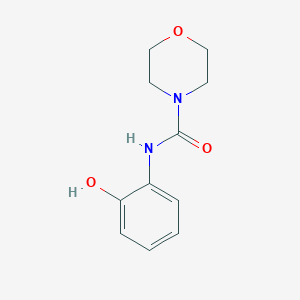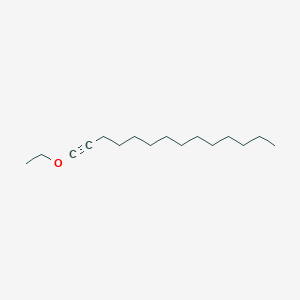
1-Tetradecyne, 1-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetradecyne, 1-ethoxy- is an organic compound with the molecular formula C16H30O. It is characterized by the presence of a triple bond between carbon atoms and an ethoxy group attached to the first carbon atom. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tetradecyne, 1-ethoxy- can be synthesized through various methods. One common approach involves the reaction of 1-tetradecyne with ethanol in the presence of a strong base, such as sodium ethoxide. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the alkyne.
Industrial Production Methods
Industrial production of 1-Tetradecyne, 1-ethoxy- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tetradecyne, 1-ethoxy- undergoes several types of chemical reactions, including:
Addition Reactions: Typical of alkynes, such as halogenation, hydrogenation, and hydrohalogenation.
Oxidation and Reduction: The triple bond can be oxidized or reduced under specific conditions.
Substitution Reactions: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Halogenation: Uses halogens like bromine or chlorine in the presence of a catalyst.
Hydrogenation: Involves hydrogen gas and a metal catalyst like palladium or platinum.
Oxidative Cleavage: Uses oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Halogenation: Produces dihalides.
Hydrogenation: Converts the alkyne to an alkane.
Oxidative Cleavage: Results in carboxylic acids or ketones, depending on the conditions.
Applications De Recherche Scientifique
1-Tetradecyne, 1-ethoxy- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Tetradecyne, 1-ethoxy- involves its interaction with molecular targets through its triple bond and ethoxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is primarily driven by the electron-rich triple bond, which can participate in addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetradecyne: Lacks the ethoxy group, making it less reactive in certain reactions.
1-Hexadecyne: Similar structure but with a longer carbon chain.
1-Octadecyne: Another alkyne with an even longer carbon chain.
Uniqueness
1-Tetradecyne, 1-ethoxy- is unique due to the presence of the ethoxy group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
61111-15-7 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
1-ethoxytetradec-1-yne |
InChI |
InChI=1S/C16H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-4-2/h3-14H2,1-2H3 |
Clé InChI |
SVTOYKXTBOCTKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}oxophosphanium](/img/structure/B14586250.png)
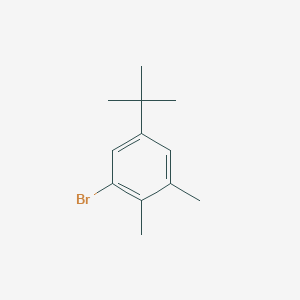
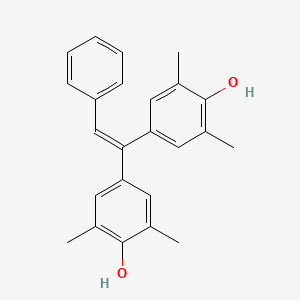
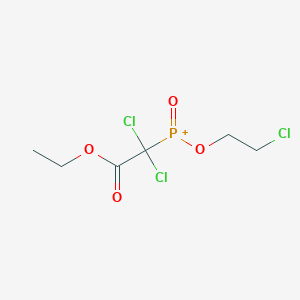
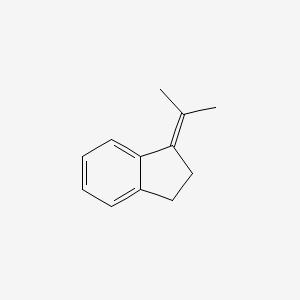

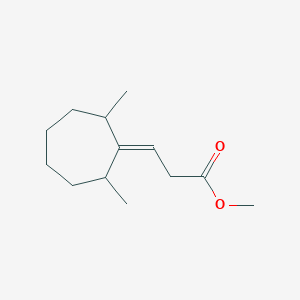
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
